AdoMetDC Inhibition: 8-Phenyl Substitution Abolishes Activity While 8-Methyl Substitution Enhances It
In a systematic SAR study of C8-substituted AdoMet analogs, the addition of an 8-phenyl group consistently eliminated human AdoMetDC inhibitory activity across multiple chemical series. The 8-methyl analog (compound 12a) inhibited hAdoMetDC with an IC50 of 7 nM, representing a ~8-fold improvement over the unsubstituted parent (compound 5, IC50 = 55 nM). In contrast, the 8-phenyl analog (compound 12c) produced less than 5% inhibition at 100 μM [1]. This pattern was replicated in a second series: 8-H analog 14a (IC50 = 49 nM) versus 8-phenyl analog 14b (<5% inhibition at 100 μM) versus 8-methyl analog 14d (IC50 = 5 nM) [1]. Across all series tested, 8-phenyl substitution resulted in a >2000-fold loss of potency relative to 8-methyl substitution.
| Evidence Dimension | Human AdoMetDC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12c (8-phenyl): <5% inhibition at 100 μM; 14b (8-phenyl): <5% inhibition at 100 μM; 18e (8-phenyl): <5% inhibition at 100 μM |
| Comparator Or Baseline | 12a (8-methyl): IC50 = 7 nM; 14d (8-methyl): IC50 = 5 nM; 5 (8-H): IC50 = 55 nM; 14a (8-H): IC50 = 49 nM |
| Quantified Difference | >2000-fold loss of inhibitory activity for 8-phenyl versus 8-methyl substitution; complete abolition relative to 8-H parent |
| Conditions | Recombinant human AdoMetDC; at least five concentrations per compound; IC50 calculated from curve fits of % inhibition vs. inhibitor concentration |
Why This Matters
For researchers developing AdoMetDC inhibitors, this SAR demonstrates that 8-phenyladenosine is the appropriate negative control or specificity probe, while 8-methyl analogs should be selected for potency-driven campaigns.
- [1] McCloskey DE, Bale S, Secrist JA 3rd, et al. New insights into the design of inhibitors of human S-adenosylmethionine decarboxylase: studies of adenine C8 substitution in structural analogues of S-adenosylmethionine. J Med Chem. 2009;52(5):1388-1407. doi:10.1021/jm801126a View Source
